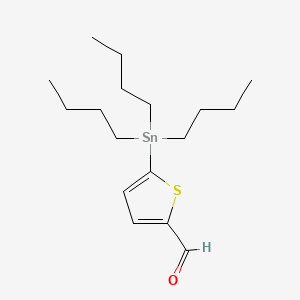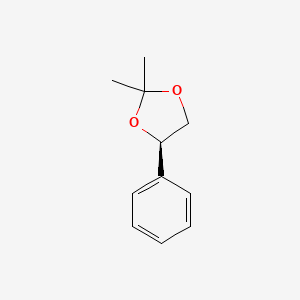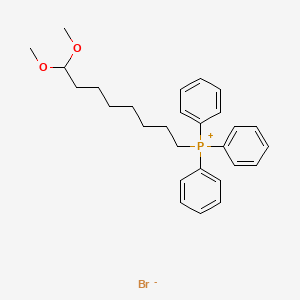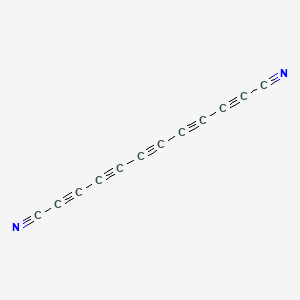![molecular formula C49H41N B12559771 N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline CAS No. 142784-57-4](/img/structure/B12559771.png)
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline is an organic compound with the molecular formula C60H45N and a molecular weight of 780.006 g/mol . This compound is known for its unique structural properties, which include multiple phenyl groups and a trimethylaniline core. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline typically involves organic synthesis techniques. One common method includes the nucleophilic substitution reaction where diphenylethenyl groups are introduced into the aniline molecule[2][2]. The reaction conditions often require the use of organic solvents such as chloroform, dimethylformamide, or dichloromethane, and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions as in laboratory synthesis but scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent dye for imaging.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism by which N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it effective in applications such as photodetectors and charge transport materials . Its multiple phenyl groups enhance its stability and reactivity, facilitating its role in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzenamine,4-(2,2-diphenylethenyl)-N,N-bis(4-methylphenyl): Similar in structure but with methyl groups instead of trimethyl groups.
N,N-Bis(naphthalen-1-yl)-N,N-bis(phenyl)-2,2-dimethylbenzidine: Known for its charge transport properties and sensitivity to light.
Uniqueness
N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline is unique due to its trimethylaniline core, which provides enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and solar cells.
Properties
CAS No. |
142784-57-4 |
|---|---|
Molecular Formula |
C49H41N |
Molecular Weight |
643.9 g/mol |
IUPAC Name |
N,N-bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline |
InChI |
InChI=1S/C49H41N/c1-36-32-37(2)49(38(3)33-36)50(45-28-24-39(25-29-45)34-47(41-16-8-4-9-17-41)42-18-10-5-11-19-42)46-30-26-40(27-31-46)35-48(43-20-12-6-13-21-43)44-22-14-7-15-23-44/h4-35H,1-3H3 |
InChI Key |
QWYMGTFVBPBFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)



![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)

![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
